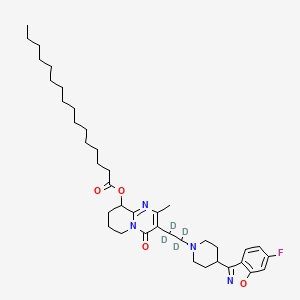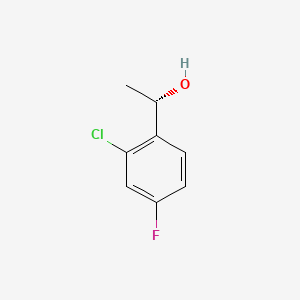
9-Methyldecanal-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methyldecanal-d7 is a deuterated analog of 9-Methyldecanal, a compound that is often used in biochemical research. The molecular formula of this compound is C11H15D7O, and it has a molecular weight of 177.33. This compound is primarily used for research purposes, particularly in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyldecanal-d7 typically involves the deuteration of 9-Methyldecanal. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated solvents.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other deuterated reagents. The production methods ensure high purity and yield of the final product, making it suitable for research applications.
化学反应分析
Types of Reactions
9-Methyldecanal-d7 can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Reduction to the corresponding alcohol.
Substitution: Halogenation or other substitution reactions at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: 9-Methyldecanoic acid.
Reduction: 9-Methyldecanol.
Substitution: Halogenated derivatives of this compound.
科学研究应用
9-Methyldecanal-d7 is widely used in scientific research, including:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes.
作用机制
The mechanism of action of 9-Methyldecanal-d7 involves its interaction with specific molecular targets. In biochemical studies, it is often used to trace metabolic pathways by replacing hydrogen atoms with deuterium. This isotopic labeling allows researchers to track the movement and transformation of the compound within biological systems. The pathways involved include various enzymatic reactions that metabolize the compound .
相似化合物的比较
Similar Compounds
9-Methyldecanal: The non-deuterated analog of 9-Methyldecanal-d7.
9-Methylnonanal: A similar aldehyde with one less carbon atom.
10-Methyldecanal: An isomer with the methyl group on a different carbon atom.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium atoms provides distinct spectral signatures, allowing for precise tracking and analysis in research applications.
属性
CAS 编号 |
1795014-72-0 |
|---|---|
分子式 |
C11H22O |
分子量 |
177.339 |
IUPAC 名称 |
9,10,10,10-tetradeuterio-9-(trideuteriomethyl)decanal |
InChI |
InChI=1S/C11H22O/c1-11(2)9-7-5-3-4-6-8-10-12/h10-11H,3-9H2,1-2H3/i1D3,2D3,11D |
InChI 键 |
WFWCBRYYFJNRNT-UENXPIBQSA-N |
SMILES |
CC(C)CCCCCCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


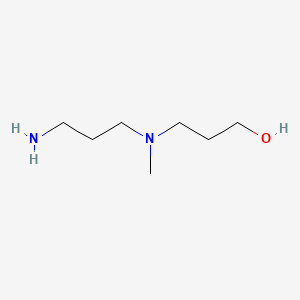
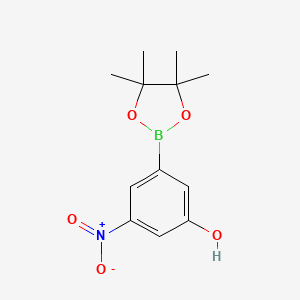
![1-[(2Z)-2-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-1-yl]ethan-1-one](/img/structure/B586253.png)
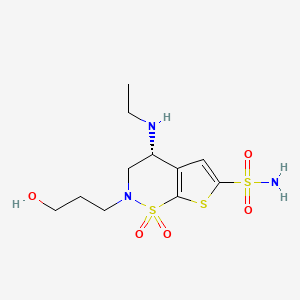
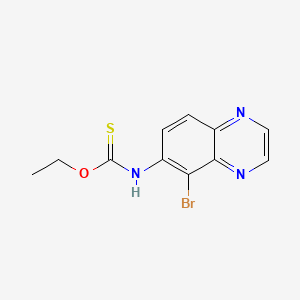
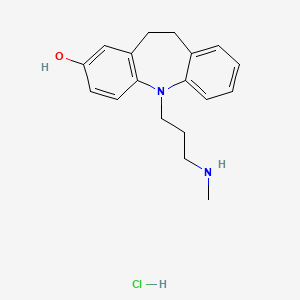
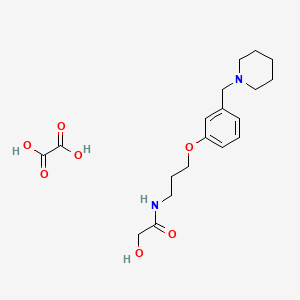
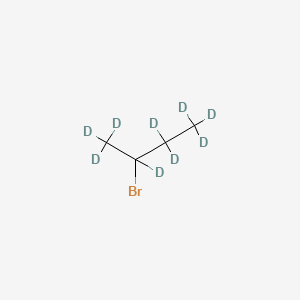
![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)
![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)
